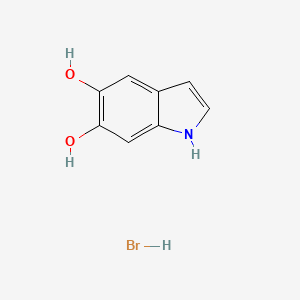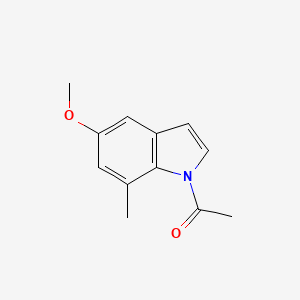![molecular formula C11H16INO4 B12931677 Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-](/img/structure/B12931677.png)
Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C11H16INO4 It is characterized by the presence of an iodopyridine moiety linked to a triethylene glycol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol typically involves the reaction of 5-iodopyridine with triethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of azido or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for radiolabeled compounds for imaging studies.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The iodopyridine moiety can bind to certain proteins or enzymes, modulating their activity. The triethylene glycol chain enhances the solubility and bioavailability of the compound, facilitating its transport within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol: Similar structure but with an amino group instead of an iodopyridine moiety.
2-(2-(2-(2-Mercaptoethoxy)ethoxy)ethoxy)ethanol: Contains a mercapto group instead of an iodopyridine moiety.
2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethanol: Features an azido group instead of an iodopyridine moiety.
Uniqueness
The presence of the iodopyridine moiety in 2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol imparts unique properties, such as the ability to undergo specific substitution reactions and form stable complexes with biomolecules. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C11H16INO4 |
|---|---|
Molekulargewicht |
353.15 g/mol |
IUPAC-Name |
2-[2-[2-(5-iodopyridin-2-yl)oxyethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H16INO4/c12-10-1-2-11(13-9-10)17-8-7-16-6-5-15-4-3-14/h1-2,9,14H,3-8H2 |
InChI-Schlüssel |
NYCKOPKJAVKWAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1I)OCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


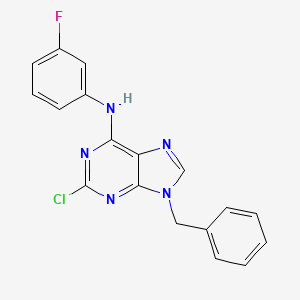
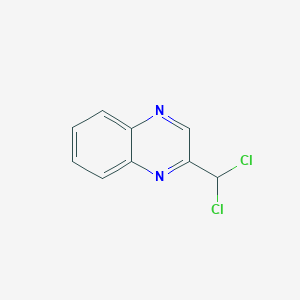
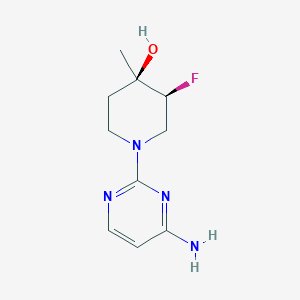

![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)
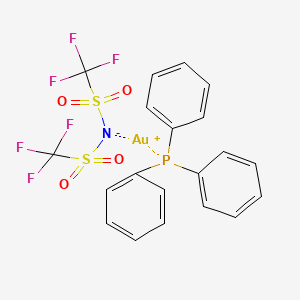

![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)
![1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12931656.png)
![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)

![N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide](/img/structure/B12931673.png)
